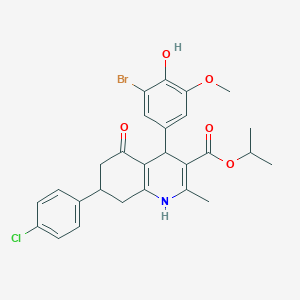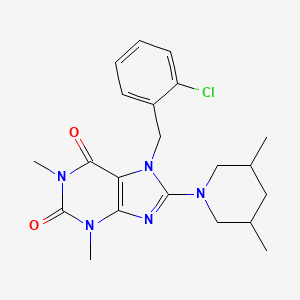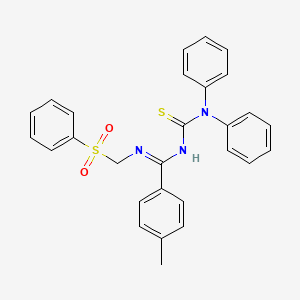![molecular formula C22H17N3OS2 B11681748 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide CAS No. 303107-45-1](/img/structure/B11681748.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring, a biphenyl group, and an acetohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through the reaction of o-aminothiophenol with carbon disulfide and a suitable base.
Acetohydrazide Formation: The benzothiazole derivative is then reacted with chloroacetyl chloride to form the corresponding acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is condensed with biphenyl-4-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in various biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function.
Modulating Signaling Pathways: Influencing cellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: A simpler analog with similar structural features.
Biphenyl-4-carbaldehyde derivatives: Compounds with similar biphenyl moieties.
Benzothiazole derivatives: Compounds containing the benzothiazole ring.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is unique due to its combination of benzothiazole, biphenyl, and acetohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
303107-45-1 |
|---|---|
Fórmula molecular |
C22H17N3OS2 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H17N3OS2/c26-21(15-27-22-24-19-8-4-5-9-20(19)28-22)25-23-14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-14H,15H2,(H,25,26)/b23-14+ |
Clave InChI |
VFMPELOUSDFLSC-OEAKJJBVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11681668.png)

![(5E)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681702.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11681720.png)

![(5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681725.png)

![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681734.png)
![(2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11681736.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11681739.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11681741.png)
![3-(1-adamantyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681756.png)
